molecular formula C18H19ClN2O B2515986 (4-chlorobenzyl)[2-(5-methoxy-1{H}-indol-3-yl)ethyl]amine CAS No. 155639-11-5

(4-chlorobenzyl)[2-(5-methoxy-1{H}-indol-3-yl)ethyl]amine

Cat. No.: B2515986
CAS No.: 155639-11-5
M. Wt: 314.81
InChI Key: OMHWFERWNDTMJH-UHFFFAOYSA-N
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Description

Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a 4-chlorobenzyl group attached to a 2-(5-methoxy-1H-indol-3-yl)ethylamine moiety, making it a unique structure with potential biological significance.

Preparation Methods

The synthesis of (4-chlorobenzyl)[2-(5-methoxy-1{H}-indol-3-yl)ethyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the 4-Chlorobenzyl Group: This step involves a nucleophilic substitution reaction where the indole derivative reacts with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.

    Formation of the Final Product: The final step involves the coupling of the 4-chlorobenzyl-indole derivative with ethylamine under reductive amination conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

(4-chlorobenzyl)[2-(5-methoxy-1{H}-indol-3-yl)ethyl]amine undergoes various chemical reactions, including:

Scientific Research Applications

(4-chlorobenzyl)[2-(5-methoxy-1{H}-indol-3-yl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-chlorobenzyl)[2-(5-methoxy-1{H}-indol-3-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as apoptosis or cell proliferation .

Comparison with Similar Compounds

(4-chlorobenzyl)[2-(5-methoxy-1{H}-indol-3-yl)ethyl]amine can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c1-22-16-6-7-18-17(10-16)14(12-21-18)8-9-20-11-13-2-4-15(19)5-3-13/h2-7,10,12,20-21H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHWFERWNDTMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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